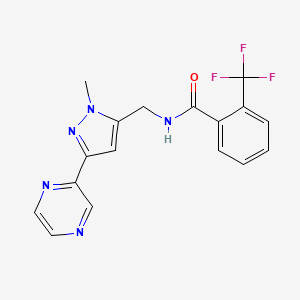

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O/c1-25-11(8-14(24-25)15-10-21-6-7-22-15)9-23-16(26)12-4-2-3-5-13(12)17(18,19)20/h2-8,10H,9H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMDQATULDTZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, a compound with the molecular formula C17H14F3N5O and molecular weight of 361.328 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group and a pyrazole ring system, which are known to enhance biological activity in various contexts. The presence of these functional groups contributes to its interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (Breast cancer) | 3.79 | |

| Compound B | SF-268 (Brain cancer) | 12.50 | |

| Compound C | NCI-H460 (Lung cancer) | 42.30 |

These findings suggest that the compound may possess similar or enhanced cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Antimicrobial properties of pyrazole derivatives have also been explored. In vitro studies have indicated that certain pyrazole compounds exhibit antibacterial and antifungal activities against a range of pathogens. For example:

| Pathogen | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| E. coli ATCC 35218 | Antibacterial | 32 | |

| S. aureus ATCC 6538 | Antibacterial | 16 | |

| C. albicans ATCC 14053 | Antifungal | 64 |

These results highlight the potential of this compound as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, studies have shown that certain pyrazole-based compounds can reduce levels of TNF-alpha and IL-6 in cellular models, suggesting their utility in treating inflammatory conditions.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Study on Cancer Cell Lines : A study investigated the efficacy of various pyrazole derivatives against different cancer cell lines, revealing significant cytotoxicity and apoptosis induction in treated cells.

- Antimicrobial Screening : Another study focused on the antimicrobial properties of trifluoromethyl-substituted pyrazoles, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.

- Inflammation Model : A model evaluating the anti-inflammatory potential showed that specific derivatives significantly reduced edema in animal models, supporting their therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features include:

- Pyrazole-Pyrazine Hybrid Core : This distinguishes it from simpler pyrazole derivatives, such as N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-hydroxy-3-methylbenzamide (), which lacks the pyrazine ring. The pyrazine moiety may enhance π-π stacking interactions in biological targets or alter solubility .

- Trifluoromethyl Benzamide Group: The -CF₃ group is a hallmark of improved lipophilicity and metabolic resistance, shared with compounds like (2S)-N-(cyanomethyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]formamido}-3-phenylpropanamide (). However, the latter features a cyanomethyl group, which may confer distinct reactivity or toxicity profiles .

Table 1: Structural and Functional Comparison

Functional and Application Differences

Key Research Findings

- Stability and Reactivity : The pyrazine ring in the target compound may reduce tautomerism compared to pyrazol-5-one derivatives (), which exhibit lactamic tautomerism in solution .

- Synthetic Challenges: Trifluoromethyl groups often require specialized reagents (e.g., hexafluoroacetylacetone in ), increasing synthesis complexity relative to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.